molecular formula C16H23NO B13189030 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one

Cat. No.: B13189030
M. Wt: 245.36 g/mol
InChI Key: LPKQYIKVPAIMPD-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one is an organic compound belonging to the piperidine family It is characterized by a piperidine ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one can be synthesized through several methods. One common approach involves the alkylation of 2,3,5,6-tetramethylpiperidin-4-one with benzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidinone, followed by the addition of the benzyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-one can be compared with other similar compounds such as:

    1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one: Differing in the position of the carbonyl group.

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent.

    1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine: An amine derivative with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-benzyl-2,3,5,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C16H23NO/c1-11-13(3)17(14(4)12(2)16(11)18)10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3

InChI Key

LPKQYIKVPAIMPD-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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